molecular formula C14H22N4O3 B1480626 tert-butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate CAS No. 2098122-42-8

tert-butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

Cat. No.: B1480626
CAS No.: 2098122-42-8
M. Wt: 294.35 g/mol
InChI Key: AKUDRBAITNWNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate (CAS: 2098122-42-8) is a synthetic small molecule with the molecular formula C₁₄H₂₂N₄O₃ and a molecular weight of 294.35 g/mol . Its structure comprises three key components:

  • A tert-butyl carbamate group, which serves as a protective moiety for amines.
  • A cyclohexyl ring that provides conformational rigidity.
  • A 1,2,3-triazole ring substituted with a formyl group at the 4-position, enabling further derivatization via nucleophilic addition or click chemistry .

This compound is primarily used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting kinase inhibition or protein-protein interactions . Its formyl group enhances reactivity for downstream conjugation, distinguishing it from analogs with inert substituents.

Properties

IUPAC Name

tert-butyl N-[4-(4-formyltriazol-1-yl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)15-10-4-6-12(7-5-10)18-8-11(9-19)16-17-18/h8-10,12H,4-7H2,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUDRBAITNWNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on available literature.

1. Chemical Structure and Properties

The molecular formula of this compound is C14H22N4O3C_{14}H_{22}N_{4}O_{3}, with a molecular weight of 294.35 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H22N4O3C_{14}H_{22}N_{4}O_{3}
Molecular Weight294.35 g/mol
CAS Number2098122-42-8
Purity~95%

2. Synthesis

The synthesis typically involves the formation of the triazole ring through a [3+2] cycloaddition reaction. This method is advantageous due to its efficiency and the ability to produce compounds with high yields.

3. Biological Activity

3.1 Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

3.2 Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in cancer cell lines by inducing apoptosis through various pathways . The presence of the triazole ring is critical for this activity, as similar compounds have demonstrated potent inhibition against kinases involved in cancer progression.

3.3 Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes such as c-Met and BACE-1, which are implicated in cancer and Alzheimer's disease respectively. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance inhibitory potency .

4. Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
  • Study 2 : Another investigation focused on the antimicrobial efficacy of triazole compounds against resistant strains of bacteria. The results indicated a broad-spectrum activity, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .

5. Conclusion

This compound represents a promising scaffold for further research in medicinal chemistry due to its diverse biological activities. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Structural Insights :

  • The formyl group in the target compound enhances reactivity compared to azide or halogenated analogs.
  • Benzimidazolone and quinazolinyl derivatives () prioritize steric bulk and halogen bonding for target engagement, whereas the target compound focuses on modularity .

Physicochemical Properties

  • Solubility : The tert-butyl carbamate group improves lipid solubility, but the polar triazole and formyl groups may reduce logP compared to halogenated analogs .
  • Stability : The tert-butyl group is acid-labile, requiring careful handling in acidic conditions. The formyl group is prone to oxidation, necessitating inert storage .

Stability and Reactivity

  • Formyl Group : Reacts with amines/hydrazines to form Schiff bases or hydrazones, enabling bioconjugation .
  • tert-Butyl Carbamate : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl, enabling deprotection in downstream steps .
  • Triazole Ring : Resists metabolic degradation, enhancing in vivo stability compared to ester or amide linkages .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring (δ ~8.0 ppm for triazole proton) and Boc-group integrity (δ ~1.4 ppm for tert-butyl) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 335.18) and detects fragmentation patterns .
  • X-ray Crystallography : SHELXL refinement resolves conformational details (e.g., cyclohexyl chair vs. boat) and hydrogen-bonding networks .

How should researchers address conflicting crystallographic data during refinement?

Advanced Research Question
Contradictions in X-ray data (e.g., disordered tert-butyl groups or triazole orientation) require:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
  • DFT-Guided Constraints : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to validate bond lengths/angles .
  • Multi-Conformer Models : Assign partial occupancy to alternative triazole orientations (e.g., 70:30 ratio) .

What strategies mitigate side reactions during formyl group functionalization?

Advanced Research Question
The formyl group’s electrophilicity can lead to aldol condensation or over-oxidation. Mitigation includes:

  • Protection-Deprotection : Convert the formyl to a dimethyl acetal (e.g., MeOH/H⁺) before reactive steps .
  • Low-Temperature Reactions : Perform nucleophilic additions (e.g., Grignard) at −78°C in THF to suppress aldol pathways .
  • In Situ Trapping : Use hydroxylamine to form oxime intermediates, stabilizing the aldehyde for subsequent transformations .

How can researchers optimize reaction yields in triazole ring formation?

Basic Research Question

  • Catalyst Optimization : Replace CuSO₄ with CuI (1-5 mol%) for faster cycloaddition .
  • Solvent Screening : A 4:1 t-BuOH/H₂O mixture improves solubility of hydrophobic intermediates .
  • Microwave Assistance : 30-minute irradiation at 100°C increases yields by 15–20% compared to thermal heating .

What computational tools predict the compound’s reactivity in nucleophilic environments?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate solvation effects on formyl group reactivity using GROMACS with explicit water models .
  • Density Functional Theory (DFT) : Calculate Fukui indices (Gaussian09) to identify electrophilic hotspots (e.g., C=O of carbamate vs. formyl) .
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinases) to guide derivatization .

How to design analogs for probing structure-activity relationships (SAR) in kinase inhibition?

Advanced Research Question

  • Triazole Modifications : Replace formyl with methyl ketone or nitrile groups to alter hydrogen-bonding capacity .
  • Cyclohexyl Substitution : Introduce fluorine at C4 to enhance metabolic stability (e.g., via DAST fluorination) .
  • Carbamate Isosteres : Replace tert-butyl with cyclopropyl or adamantyl groups to study steric effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.